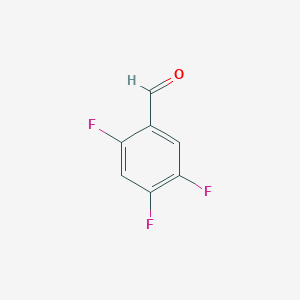

2,4,5-Trifluorobenzaldehyde

描述

2,4,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C₇H₃F₃O and a molecular weight of 160.09 g/mol . It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its use as an intermediate in organic synthesis, particularly in the production of various fluorinated compounds .

准备方法

Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,4,5-trichlorobenzonitrile with potassium fluoride (KF) to form 2,4,5-trifluorobenzonitrile, which is then hydrolyzed to produce this compound . Another method involves the treatment of this compound with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation of the resulting benzyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of dipolar aprotic solvents and controlled reaction conditions are common to ensure high efficiency and minimal by-products .

化学反应分析

Types of Reactions: 2,4,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,4,5-trifluorobenzoic acid.

Reduction: It can be reduced to form 2,4,5-trifluorobenzyl alcohol.

Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products:

Oxidation: 2,4,5-Trifluorobenzoic acid.

Reduction: 2,4,5-Trifluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

2,4,5-Trifluorobenzaldehyde is utilized in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, making them more effective as pharmaceuticals.

- Synthesis of Benzohydrazones : The compound is a precursor for synthesizing benzohydrazones, which have shown potential in biological applications, including antimicrobial and anticancer activities. For instance, (E)-4-Methoxy-N′-(2,4,5-trifluorobenzylidene)benzohydrazide has been studied for its biological properties .

- Fluorinated Fluorophores : this compound is also involved in the synthesis of fluorinated fluorophores that are valuable in biological imaging and sensing applications. These compounds benefit from enhanced photostability and improved spectroscopic properties due to fluorination .

Materials Science

In materials science, this compound serves as a building block for advanced materials with specific properties.

- Synthesis of Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are useful in coatings and electronic applications .

- Coordination Chemistry : It is employed in the synthesis of metalloporphyrin complexes that have potential applications in catalysis and as sensors. The incorporation of trifluoromethyl groups can significantly alter the electronic properties of these complexes .

Environmental Chemistry

The environmental impact of fluorinated compounds is an area of active research. This compound can be studied for its degradation pathways and environmental persistence.

- Degradation Studies : Research has focused on understanding the degradation mechanisms of trifluorinated compounds in various environmental conditions. This knowledge is crucial for assessing the ecological risks associated with their use .

Case Study 1: Synthesis of Trisubstituted Imidazolines

A recent study reported an environmentally benign synthesis method for 2,4,5-trisubstituted imidazolines using this compound. The reaction was conducted under mild conditions using green solvents and yielded high purity products without extensive purification steps .

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 2-MeTHF | 40 | 67 |

| 2 | Ethyl lactate | 40 | 66 |

| 3 | Propylene carbonate | 40 | 66 |

This study highlights the versatility of this compound in synthesizing complex structures while adhering to sustainable practices.

Case Study 2: Development of Fluorescent Probes

Another application involves synthesizing fluorescent probes from derivatives of this compound for cellular imaging. These probes have been shown to selectively stain cancer cells due to their unique interaction with cellular components .

作用机制

The mechanism of action of 2,4,5-trifluorobenzaldehyde largely depends on its role as an intermediate in chemical reactions. Its effects are exerted through its ability to participate in nucleophilic aromatic substitution reactions, where the electron-withdrawing fluorine atoms enhance the reactivity of the benzaldehyde group. This allows for the formation of various derivatives with desired properties .

相似化合物的比较

- 3,4,5-Trifluorobenzaldehyde

- 2,3,4,5,6-Pentafluorobenzaldehyde

- 3,5-Bis(trifluoromethyl)benzaldehyde

- 4-(Trifluoromethyl)benzaldehyde

- 2,3,5,6-Tetrafluorobenzaldehyde

- 4-(Difluoromethoxy)benzaldehyde

- 4-Fluorobenzaldehyde

Comparison: 2,4,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other trifluorobenzaldehydes, the 2,4,5-trifluoro substitution pattern provides distinct electronic and steric effects, making it suitable for specific synthetic applications .

生物活性

2,4,5-Trifluorobenzaldehyde (TFBA) is a fluorinated aromatic aldehyde that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of TFBA, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

TFBA is characterized by the presence of three fluorine atoms at the 2, 4, and 5 positions of the benzene ring. This substitution significantly alters its electronic properties, enhancing lipophilicity and potentially influencing its biological interactions. The synthesis of TFBA typically involves the fluorination of benzaldehyde derivatives or direct synthesis from appropriate precursors using standard organic reactions.

Antimycobacterial Properties

Recent studies have demonstrated that compounds derived from TFBA exhibit significant antimycobacterial activity. For instance, a series of fluorinated benzaldoximes synthesized from TFBA showed comparable activity to established anti-tuberculosis agents such as pyrazinamide and isoniazid. The minimum inhibitory concentrations (MIC) for these compounds were found to be around 200 μg/mL, indicating their potential as new therapeutic agents against resistant strains of Mycobacterium tuberculosis .

| Compound | MIC (μg/mL) |

|---|---|

| 2,4,5-Trifluorobenzaldoxime | 200 |

| Pyrazinamide | 200 |

| Isoniazid | 200 |

Cytotoxicity and Cancer Research

TFBA has also been investigated for its cytotoxic effects on various cancer cell lines. A study focusing on the structure-activity relationships of styryl benzyl sulfones indicated that the presence of fluorine atoms in the aromatic ring significantly enhances cytotoxicity against human tumor cell lines. Compounds with specific substitutions at the aromatic positions exhibited potent activity while maintaining low toxicity to normal cells .

The following table summarizes key findings related to the cytotoxicity of TFBA derivatives:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Styryl Benzyl Sulfone A | DU145 (Prostate) | 50 |

| Styryl Benzyl Sulfone B | K562 (Leukemic) | 30 |

| TFBA Derivative C | A549 (Lung) | 25 |

Structure-Activity Relationships (SAR)

The biological activity of TFBA derivatives is heavily influenced by their molecular structure. Studies indicate that:

- Positioning of Substituents : The placement of functional groups on the aromatic ring significantly affects cytotoxicity. For example, compounds with methoxy groups at specific positions showed enhanced activity compared to their unsubstituted counterparts .

- Oxidative State : The oxidative state of sulfur in sulfone derivatives was found to be critical for optimal activity, with fully oxidized sulfone forms exhibiting superior efficacy compared to sulfides or sulfoxides .

Case Studies

- Antimycobacterial Activity : In a study published by Kauhanka et al., various fluorinated benzaldoximes derived from TFBA were tested against non-pathogenic strains of Mycobacterium terrae. The results indicated that these compounds possess significant antimycobacterial properties, making them potential candidates for further development as anti-TB drugs .

- Cancer Cell Lines : A comprehensive evaluation of TFBA derivatives against different human cancer cell lines revealed that certain structural modifications could lead to enhanced cytotoxic effects. For instance, a compound featuring a trifluoromethyl group demonstrated increased potency against resistant cancer cell lines .

常见问题

Q. Basic: What are the critical physicochemical properties of 2,4,5-Trifluorobenzaldehyde for experimental design?

Answer:

The physicochemical properties of this compound (CAS 165047-24-5) influence its reactivity, purification, and handling:

Methodological Insight:

The aldehyde group and fluorine substituents make it prone to oxidation and nucleophilic substitution. Use anhydrous conditions to preserve the aldehyde functionality during storage and reactions.

Q. Basic: What synthetic routes are used for this compound in academic settings?

Answer:

Two primary methods are documented:

Grignard Reaction:

- Reagents: 1-Bromo-2,4,5-trifluorobenzene, Mg, followed by oxidation of the intermediate benzyl alcohol .

- Conditions: Anhydrous THF, 0–5°C for Grignard formation; CrO₃ or KMnO₄ for oxidation.

Direct Fluorination:

- Electrophilic fluorination of benzaldehyde derivatives using Selectfluor® or F₂ gas under controlled conditions .

Key Considerations:

- Fluorine’s electron-withdrawing effect reduces aldehyde reactivity, requiring stronger nucleophiles (e.g., organometallic reagents).

- Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 4:1) or GC-MS.

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazard Codes: R36/37/38 (irritant to eyes, respiratory system, and skin) .

- Precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store at 2–8°C in amber glass to prevent photodegradation.

- Neutralize spills with sodium bicarbonate before disposal.

Q. Advanced: How can reaction conditions be optimized for synthesizing derivatives via nucleophilic substitution?

Answer:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may compete in reactions.

- Catalysts: CuI or Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Temperature: 80–100°C for aryl fluorides to overcome kinetic barriers.

- Example:

Q. Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

Data Contradictions:

Discrepancies in melting points or NMR shifts may indicate regioisomeric impurities. Use preparative HPLC or recrystallization for purification.

Q. Advanced: How do fluorine substituents influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects: Fluorine’s -I effect deactivates the benzene ring, directing electrophiles to meta/para positions.

- Steric Effects: Ortho-fluorine increases steric hindrance, slowing reactions at adjacent sites.

- Case Study: Fluorinated benzaldehydes enhance metabolic stability in drug candidates by reducing CYP450-mediated oxidation .

Q. Advanced: What strategies prevent side reactions during aldehyde functionalization?

Answer:

- Protection: Convert the aldehyde to an acetal (e.g., using ethylene glycol/H⁺) before harsh reactions.

- Low-Temperature Reactions: Perform nucleophilic additions (e.g., Grignard) at –78°C to minimize aldol condensation.

- Catalytic Systems: Use Shvo’s catalyst for selective reductions to alcohols without over-reduction .

Q. Methodological: How to design a multi-step synthesis for fluorinated pharmaceuticals?

Answer:

Step 1: Synthesize this compound via Grignard or fluorination.

Step 2: Condense with amines or heterocycles (e.g., purines) under basic conditions.

Step 3: Purify intermediates via column chromatography (SiO₂, hexane/EtOAc gradient).

Step 4: Characterize each product using NMR, HRMS, and X-ray crystallography.

Example: Bis(2,4,5-trifluorophenyl)methanone synthesis for fluorophores involves sequential Grignard addition and oxidation .

Q. Data Analysis: How to resolve contradictions in spectroscopic data?

Answer:

- NMR Ambiguities: Use DEPT-135 to distinguish CH₃/CH₂ groups or NOE experiments for spatial proximity.

- Mass Spec Discrepancies: Compare isotopic patterns (e.g., ³⁵Cl/³⁷Cl vs. ¹⁹F monoisotopic peaks).

- IR Overlaps: Deconvolute spectra using Gaussian fitting for C-F and C=O stretches.

Q. Troubleshooting: Common pitfalls in Grignard-based synthesis and solutions.

Answer:

- Issue: Low yield due to moisture.

Fix: Flame-dry glassware and use molecular sieves. - Issue: Side products from aldehyde oxidation.

Fix: Replace CrO₃ with milder oxidants (e.g., TEMPO/NaClO). - Issue: Incomplete Grignard formation.

Fix: Monitor Mg consumption and maintain strict temperature control.

属性

IUPAC Name |

2,4,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIFJRXFYSUBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333948 | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165047-24-5 | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165047-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。